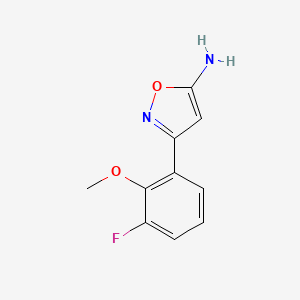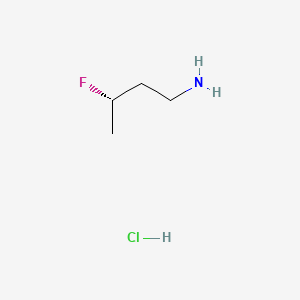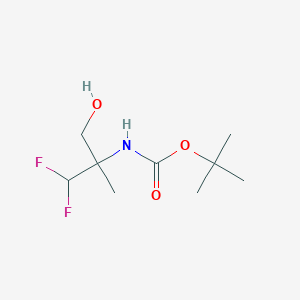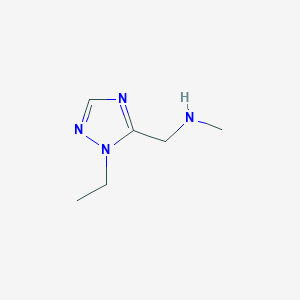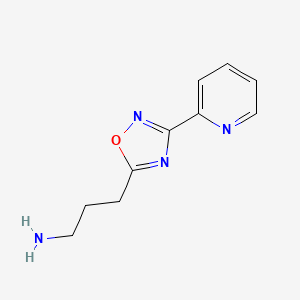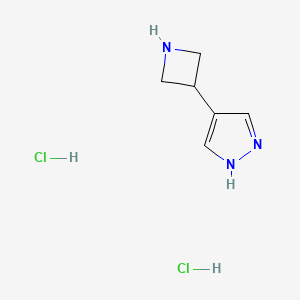
4-(azetidin-3-yl)-1H-pyrazoledihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride is a heterocyclic compound that contains both azetidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor . This approach not only reduces the cost but also minimizes the environmental impact of the production process.
化学反応の分析
Types of Reactions
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction of azetidinones can regenerate the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include azetidinones, reduced azetidines, and various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
作用機序
The mechanism of action of 4-(azetidin-3-yl)-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to mimic the structure of natural amino acids, allowing the compound to interact with enzymes and receptors in the body. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
類似化合物との比較
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
4-(Azetidin-3-yl)benzonitrile hydrochloride: Another compound containing the azetidine ring, used in similar applications.
Uniqueness
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride is unique due to the presence of both azetidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.
特性
分子式 |
C6H11Cl2N3 |
|---|---|
分子量 |
196.07 g/mol |
IUPAC名 |
4-(azetidin-3-yl)-1H-pyrazole;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5(2-7-1)6-3-8-9-4-6;;/h3-5,7H,1-2H2,(H,8,9);2*1H |
InChIキー |
GKGNRUXFABTYIS-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CNN=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
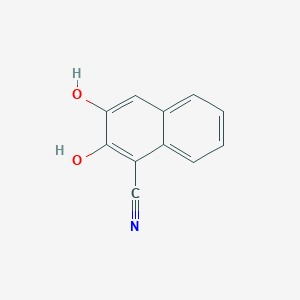
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
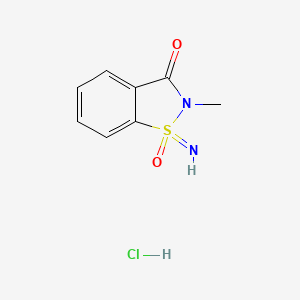
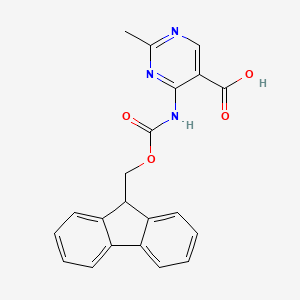
![lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
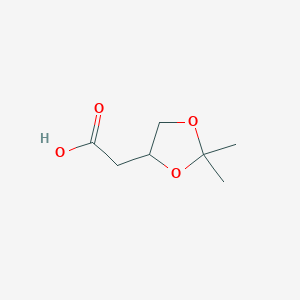
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
